Cas no 83415-79-6 (LITHOSPERMIC ACID B)

LITHOSPERMIC ACID B 化学的及び物理的性質
名前と識別子
-
- LITHOSPERMIC ACID B
- AKOS040752614
- [(E)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpent-2-enyl] 3-methylbutanoate
- 83415-79-6
-
- インチ: InChI=1S/C21H24O7/c1-11(2)9-17(25)28-16(7-8-21(3,4)27)12-10-15(24)18-13(22)5-6-14(23)19(18)20(12)26/h5-8,10-11,16,22-23,27H,9H2,1-4H3/b8-7+
- InChIKey: YEXHSSJAIYSMOW-BQYQJAHWSA-N
- ほほえんだ: CC(C)CC(=O)OC(C=CC(C)(C)O)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
計算された属性
- せいみつぶんしりょう: 388.15220310g/mol
- どういたいしつりょう: 388.15220310g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 689
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
LITHOSPERMIC ACID B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T32799-25mg |
Lithospermidin B |
83415-79-6 | 25mg |
¥ 10600 | 2024-07-20 | ||
TargetMol Chemicals | T32799-5mg |
Lithospermidin B |
83415-79-6 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T32799-5 mg |
Lithospermidin B |
83415-79-6 | 98% | 5mg |
¥ 7,000 | 2023-07-11 |
LITHOSPERMIC ACID B 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
LITHOSPERMIC ACID Bに関する追加情報
LITHOSPERMIC ACID B: A Comprehensive Overview
The compound with CAS No. 83415-79-6, commonly referred to as LITHOSPERMIC ACID B, is a fascinating molecule that has garnered significant attention in the scientific community. This compound is a member of the lithospermic acid family, which is known for its unique chemical properties and potential applications in various fields. In this article, we will delve into the latest research findings, structural characteristics, and potential uses of LITHOSPERMIC ACID B, providing a detailed and up-to-date analysis.
Recent studies have highlighted the importance of LITHOSPERMIC ACID B in the realm of natural product chemistry. This compound is isolated from various plant sources and exhibits a wide range of biological activities. Its molecular structure, which includes a complex arrangement of functional groups, contributes to its versatile properties. Researchers have been particularly interested in its potential as a bioactive agent in pharmaceutical and nutraceutical industries.
One of the most notable aspects of LITHOSPERMIC ACID B is its ability to interact with cellular pathways involved in inflammation and oxidative stress. According to a study published in 2023, this compound demonstrates significant anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS). These findings suggest that LITHOSPERMIC ACID B could be a promising candidate for developing novel anti-inflammatory drugs.
In addition to its anti-inflammatory effects, LITHOSPERMIC ACID B has also been shown to possess potent antioxidant activity. This is attributed to its ability to scavenge free radicals and reduce oxidative damage in cells. A recent investigation revealed that the compound effectively mitigates oxidative stress-induced cellular damage, making it a potential therapeutic agent for conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
The structural elucidation of LITHOSPERMIC ACID B has been a focal point of recent research efforts. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, have been employed to determine its precise molecular structure. The compound's structure comprises a unique arrangement of carbon skeleton with multiple functional groups, including hydroxyl and carboxylic acid moieties. This structural complexity is believed to play a crucial role in its bioactivity.
Another area of interest surrounding LITHOSPERMIC ACID B is its pharmacokinetic profile. Studies have shown that the compound exhibits moderate bioavailability when administered orally, with favorable absorption and distribution characteristics. Its metabolic pathways have also been investigated, revealing that it undergoes phase II metabolism primarily through glucuronidation. These insights are critical for understanding its potential as an oral therapeutic agent.
The application of LITHOSPERMIC ACID B extends beyond pharmacology into the field of cosmetology. Recent research indicates that this compound may have beneficial effects on skin health by promoting collagen synthesis and reducing skin aging markers. Its anti-inflammatory and antioxidant properties make it an ideal candidate for inclusion in skincare products aimed at addressing issues such as acne, hyperpigmentation, and photoaging.
In conclusion, LITHOSPERMIC ACID B, with CAS No. 83415-79-6, represents a valuable natural product with diverse biological activities and potential therapeutic applications. The latest research findings underscore its significance as a promising candidate for drug development and cosmetology. As further studies continue to unravel its mechanisms of action and optimize its delivery systems, the future prospects for this compound appear highly promising.
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